Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate typically involves the reaction of 6-acetyl-4-methylpyridin-2-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-methylpyridin-2-yl)carbamate
- Tert-butyl (5-methoxypyridin-3-yl)methylcarbamate
- Tert-butyl 5-methoxy-4-methylpyridin-3-ylcarbamate
Uniqueness
Tert-butyl (6-acetyl-4-methylpyridin-2-YL)methylcarbamate is unique due to the presence of the acetyl group at the 6-position of the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[(6-acetyl-4-methylpyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-9-6-11(16-12(7-9)10(2)17)8-15-13(18)19-14(3,4)5/h6-7H,8H2,1-5H3,(H,15,18) |
InChI Key |
DLLTXUUZCWJZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)C(=O)C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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